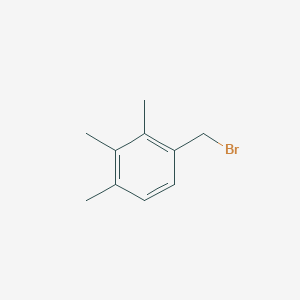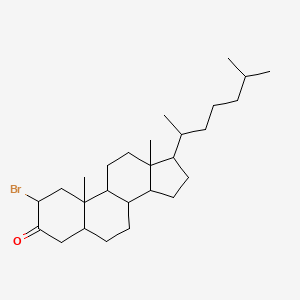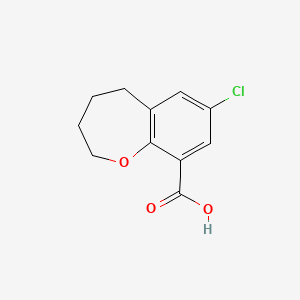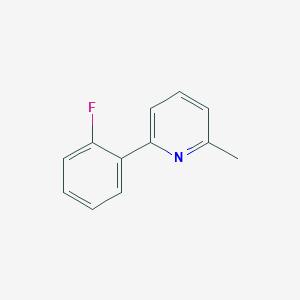![molecular formula C7H9Cl2N5 B8377765 2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine CAS No. 171887-02-8](/img/structure/B8377765.png)
2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine
描述
“2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine” is a pyrimidine derivative. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . This compound is likely to be an intermediate in the synthesis of other compounds .
Synthesis Analysis
The synthesis of such compounds often involves the use of organolithium reagents . The Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines, is also commonly used .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be similar to other pyrimidine derivatives. The pyrimidine core is regarded as the second heteroaromatic ring present in pharmaceutically active compounds .Chemical Reactions Analysis
This compound can undergo aromatic nucleophilic substitution reactions. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .安全和危害
未来方向
Future research could focus on exploring the conditions for incorporating complexity and molecular diversity on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, including changes in solvents, bases, and heating sources to find the best reaction conditions for the synthesis of pyrimidine derivatives . Additionally, the interaction of the ligand with an anionic side chain of the (5-HT) receptor site neutralises the positive charge on the ligand bound to the receptor .
属性
CAS 编号 |
171887-02-8 |
|---|---|
分子式 |
C7H9Cl2N5 |
分子量 |
234.08 g/mol |
IUPAC 名称 |
N'-(2-amino-4,6-dichloropyrimidin-5-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C7H9Cl2N5/c1-14(2)3-11-4-5(8)12-7(10)13-6(4)9/h3H,1-2H3,(H2,10,12,13) |
InChI 键 |
FLSVUQSDOOPGNL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=NC1=C(N=C(N=C1Cl)N)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Chloro-4-imidazo[4,5-b]pyridin-3-yl-phenyl)-acetic acid](/img/structure/B8377683.png)
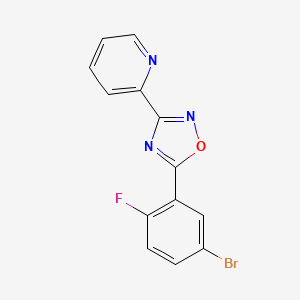
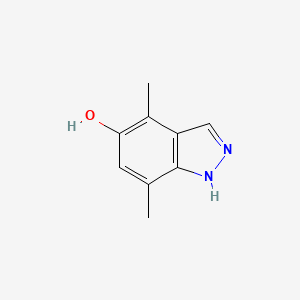
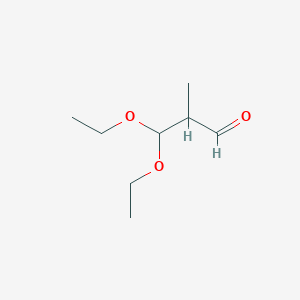
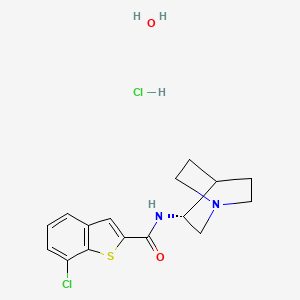
![1-Methyl-4-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-yl]carbonyl}piperazine](/img/structure/B8377708.png)
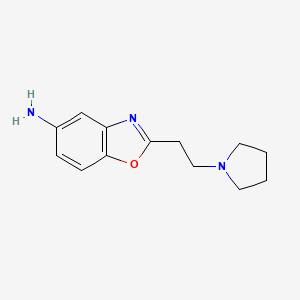
![Ethyl 5-[(5-bromopyrimidin-2-yl)amino]-2-methyl-1,3-dioxane-2-carboxylate](/img/structure/B8377724.png)
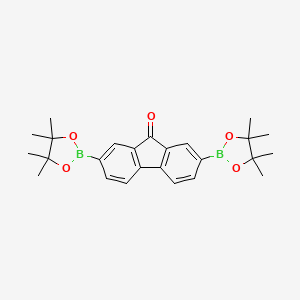
![3-Fluoro-4-((3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)aniline](/img/structure/B8377738.png)
